(S)-(5,6,7,8-Tetrahydroindolizin-5-yl)methanol
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Overview
Description
(S)-(5,6,7,8-Tetrahydroindolizin-5-yl)methanol is a chiral compound with a unique structure that includes a tetrahydroindolizine ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5,6,7,8-Tetrahydroindolizin-5-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (S)-5,6,7,8-tetrahydroindolizin-5-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(5,6,7,8-Tetrahydroindolizin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (S)-5,6,7,8-tetrahydroindolizin-5-one, while reduction can produce fully saturated derivatives.
Scientific Research Applications
(S)-(5,6,7,8-Tetrahydroindolizin-5-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(5,6,7,8-Tetrahydroindolizin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tetrahydroindolizine ring system can interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
®-(5,6,7,8-Tetrahydroindolizin-5-yl)methanol: The enantiomer of the compound, which may have different biological activities.
5,6,7,8-Tetrahydroindolizin-5-one: The oxidized form of the compound.
Indolizine derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
(S)-(5,6,7,8-Tetrahydroindolizin-5-yl)methanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which can participate in various chemical reactions and biological interactions
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[(5S)-5,6,7,8-tetrahydroindolizin-5-yl]methanol |
InChI |
InChI=1S/C9H13NO/c11-7-9-4-1-3-8-5-2-6-10(8)9/h2,5-6,9,11H,1,3-4,7H2/t9-/m0/s1 |
InChI Key |
PNSLZBGDEOYHSA-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N2C=CC=C2C1)CO |
Canonical SMILES |
C1CC(N2C=CC=C2C1)CO |
Origin of Product |
United States |
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